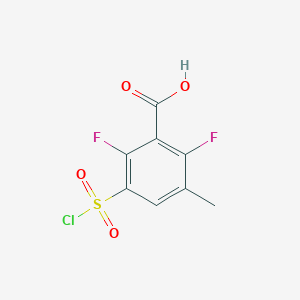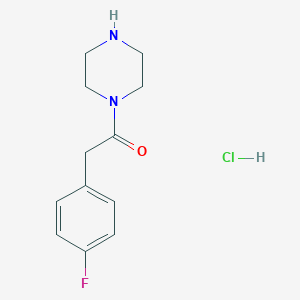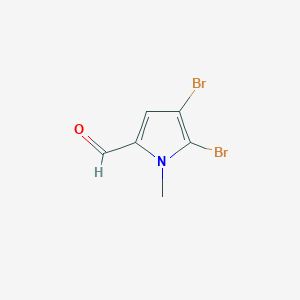
Threonine t-butyldimethylsilylether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Threonine t-butyldimethylsilylether is a derivative of the amino acid threonine, where the hydroxyl group is protected by a t-butyldimethylsilyl (TBDMS) group. This compound is commonly used in organic synthesis as a protecting group for alcohols due to its stability under various reaction conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of threonine t-butyldimethylsilylether typically involves the reaction of threonine with t-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The use of imidazole facilitates the formation of the silyl ether by acting as a nucleophilic catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The scalability of the reaction is facilitated by the stability of the TBDMS group under various conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Threonine t-butyldimethylsilylether undergoes several types of chemical reactions, including:
Oxidation: The TBDMS group is resistant to oxidation, making it a suitable protecting group during oxidative transformations.
Reduction: The compound can be reduced under specific conditions, but the TBDMS group remains intact.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Acidic conditions (e.g., acetic acid/water) or fluoride ions (e.g., TBAF in THF) are used for deprotection.
Major Products Formed
The major product formed from the deprotection of this compound is threonine, which can then undergo further transformations depending on the desired synthetic pathway .
Wissenschaftliche Forschungsanwendungen
Threonine t-butyldimethylsilylether has several applications in scientific research:
Wirkmechanismus
The mechanism of action of threonine t-butyldimethylsilylether involves the protection of the hydroxyl group of threonine by the TBDMS group. This protection prevents the hydroxyl group from participating in unwanted side reactions during synthetic transformations. The TBDMS group can be selectively removed under specific conditions, allowing for the controlled deprotection of the hydroxyl group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl ethers: Less stable compared to TBDMS ethers and more susceptible to solvolysis.
Triisopropylsilyl ethers: More sterically hindered and provide greater stability but are more challenging to deprotect.
Tert-butyl(diphenyl)silyl ethers: Offer similar stability to TBDMS ethers but are bulkier and less commonly used.
Uniqueness
Threonine t-butyldimethylsilylether is unique due to its balance of stability and ease of deprotection. The TBDMS group provides sufficient protection under a wide range of conditions while being easily removable with fluoride ions or under acidic conditions .
Eigenschaften
Molekularformel |
C10H23NO3Si |
|---|---|
Molekulargewicht |
233.38 g/mol |
IUPAC-Name |
(2S,3R)-2-amino-3-[tert-butyl(dimethyl)silyl]oxybutanoic acid |
InChI |
InChI=1S/C10H23NO3Si/c1-7(8(11)9(12)13)14-15(5,6)10(2,3)4/h7-8H,11H2,1-6H3,(H,12,13)/t7-,8+/m1/s1 |
InChI-Schlüssel |
SAMJFDBTWRTDMK-SFYZADRCSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)O)N)O[Si](C)(C)C(C)(C)C |
Kanonische SMILES |
CC(C(C(=O)O)N)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine](/img/structure/B13521220.png)


![Lithium(1+)2-[6-(trifluoromethyl)pyrazin-2-yl]acetate](/img/structure/B13521229.png)
![1-[(Trimethylsilyl)methyl]piperazinedihydrochloride](/img/structure/B13521230.png)
![2-Azabicyclo[2.1.1]hexan-4-ol](/img/structure/B13521232.png)


![6-bromo-1H-pyrrolo[3,2-b]pyridine-3-sulfonylchloride](/img/structure/B13521253.png)
![Octahydrocyclopenta[b]pyran-2-carboxylicacid](/img/structure/B13521268.png)

![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholin-2-yl)acetic acid](/img/structure/B13521284.png)


